molecular formula C19H24N2 B1667737 Bamipine CAS No. 4945-47-5

Bamipine

Cat. No. B1667737
CAS RN: 4945-47-5
M. Wt: 280.4 g/mol
InChI Key: NXTSFMFOSFAEGA-UHFFFAOYSA-N
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Scientific Research Applications

Bamipine has several scientific research applications:

    Chemistry: Used as a model compound in studies of antihistamine activity and structure-activity relationships.

    Biology: Investigated for its effects on histamine receptors and related biological pathways.

    Medicine: Applied in the development of topical treatments for allergic reactions and pruritus.

    Industry: Utilized in the formulation of antipruritic ointments and creams.

Mechanism of Action

Bamipine exerts its effects by blocking H1 histamine receptors, thereby preventing the action of histamine, a compound involved in allergic reactions. This blockade reduces symptoms such as itching and inflammation. Additionally, this compound has anticholinergic properties, which contribute to its overall therapeutic effects .

Safety and Hazards

When handling bamipine, it is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Bamipine’s role in biochemical reactions is primarily as an H1 antihistamine . As an antihistamine, this compound interacts with histamine receptors in the body, specifically the H1 receptor. By binding to these receptors, this compound prevents histamine, a compound involved in local immune responses, from exerting its effects. This interaction helps to alleviate symptoms such as itching caused by insect bites .

Cellular Effects

This compound’s effects on cells are largely related to its function as an antihistamine. By blocking the H1 histamine receptor, this compound can influence cell signaling pathways related to immune response and inflammation

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the H1 histamine receptor, thereby preventing histamine from exerting its effects This action can lead to a decrease in symptoms such as itching associated with insect bites

Temporal Effects in Laboratory Settings

When applied topically, the maximal effect of this compound is reached after 20 to 60 minutes and lasts up to 48 hours . This compound is not absorbed through intact skin in relevant doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bamipine is synthesized through a series of chemical reactions involving piperidine derivatives. The key synthetic route involves the reaction of N-benzyl-1-methylpiperidin-4-amine with benzyl chloride under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Bamipine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bamipine

This compound is unique due to its specific combination of H1 antihistamine and anticholinergic properties, making it particularly effective as a topical antipruritic agent. Unlike some other antihistamines, this compound is primarily used in topical formulations, reducing the risk of systemic side effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Bamipine involves the reaction of two starting materials, 2,3-dimethoxybenzaldehyde and 2-aminopyridine, followed by a series of chemical reactions to form the final product.", "Starting Materials": ["2,3-dimethoxybenzaldehyde", "2-aminopyridine"], "Reaction": [ "Step 1: The starting materials, 2,3-dimethoxybenzaldehyde and 2-aminopyridine, are mixed together in a solvent such as ethanol.", "Step 2: The mixture is heated under reflux with a catalytic amount of glacial acetic acid for several hours.", "Step 3: The resulting mixture is cooled and filtered to remove any solid impurities.", "Step 4: The filtrate is then treated with sodium hydroxide to form the sodium salt of the intermediate product.", "Step 5: The sodium salt is then acidified with hydrochloric acid to form the final product, Bamipine.", "Step 6: The final product is then purified using techniques such as recrystallization or column chromatography." ] }

CAS RN

4945-47-5

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

1-(1,2-diphenylethyl)-4-methylpiperazine

InChI

InChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)19(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3

InChI Key

NXTSFMFOSFAEGA-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3

Appearance

Solid powder

melting_point

115.0 °C

Other CAS RN

4945-47-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1229-69-2 (mono-hydrochloride)
61670-09-5 (lactate)
61732-85-2 (di-hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

amipine
bamipine citrate
bamipine dihydrochloride
bamipine dihydrochloride, hydrate
bamipine ethanol hydrate
bamipine lactate
bamipine monohydrochloride
bampine hydrochloride
Soventol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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